(5-chloro-2-hydroxy-1,7-dimethylindol-3-yl)iminothiourea
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Overview
Description
(5-chloro-2-hydroxy-1,7-dimethylindol-3-yl)iminothiourea is a synthetic compound belonging to the indole derivative family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-2-hydroxy-1,7-dimethylindol-3-yl)iminothiourea typically involves the reaction of 5-chloro-2-hydroxy-1,7-dimethylindole with thiourea under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-chloro-2-hydroxy-1,7-dimethylindol-3-yl)iminothiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Alkyl or aryl-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-chloro-2-hydroxy-1,7-dimethylindol-3-yl)iminothiourea is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool for studying cellular processes and developing new therapeutic agents.
Medicine
In medicine, this compound has shown promise as a lead compound for the development of new drugs
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and materials science.
Mechanism of Action
The mechanism of action of (5-chloro-2-hydroxy-1,7-dimethylindol-3-yl)iminothiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-hydroxy-1,7-dimethylindole: A precursor in the synthesis of (5-chloro-2-hydroxy-1,7-dimethylindol-3-yl)iminothiourea.
2-hydroxy-1,7-dimethylindole: Lacks the chlorine atom, resulting in different chemical properties.
5-chloro-2-hydroxyindole: Lacks the dimethyl groups, affecting its reactivity and biological activity.
Uniqueness
This compound is unique due to the presence of both chlorine and dimethyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
(5-chloro-2-hydroxy-1,7-dimethylindol-3-yl)iminothiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS/c1-5-3-6(12)4-7-8(14-15-11(13)18)10(17)16(2)9(5)7/h3-4,17H,1-2H3,(H2,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUAYOJSQQCWFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=C2N=NC(=S)N)O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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